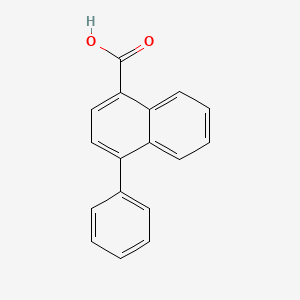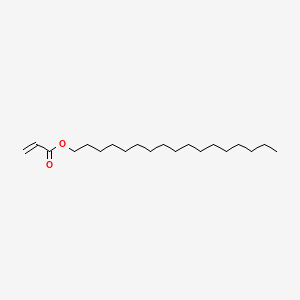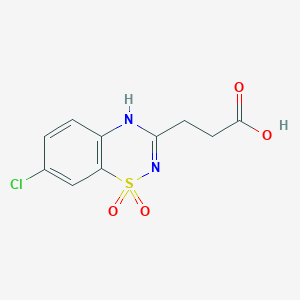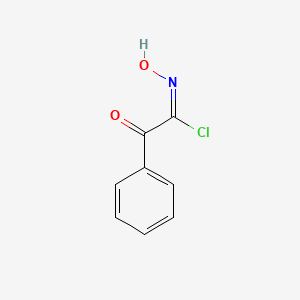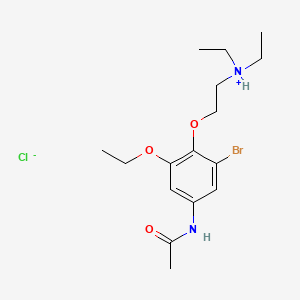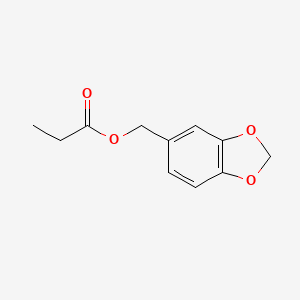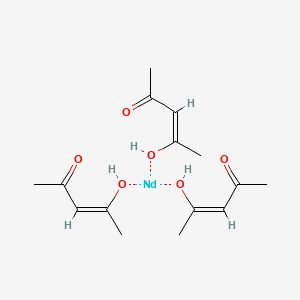
Neodymium acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium acetylacetonate is a coordination compound with the chemical formula Nd(O₂C₅H₇)₃. It is commonly found as a white powder and is known for its luminescent properties. This compound is a member of the broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions .
Preparation Methods
Neodymium acetylacetonate can be synthesized through several methods:
Treatment of Neodymium Alkoxide with Acetylacetone: This method involves reacting neodymium alkoxide with acetylacetone under controlled conditions.
Electrolysis of Neodymium in Acetylacetone: In this method, neodymium metal is electrolyzed in acetylacetone to form the desired compound.
Industrial production methods often involve variations of these procedures, such as mixing a solution of a neodymium salt with acetylacetone and adjusting the pH until the complex precipitates .
Chemical Reactions Analysis
Neodymium acetylacetonate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound can decompose to form oxo-clusters such as M₄O(C₅H₇O₂)₁₀.
Coordination Reactions: The compound can form coordination complexes with other ligands, which can alter its chemical properties.
Common reagents used in these reactions include acetylacetone and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neodymium acetylacetonate has a wide range of applications in scientific research:
Luminescent Materials: It is used to produce luminescent materials by impregnating thermoplastic polymers with the compound in a supercritical carbon dioxide medium.
Catalysis: The compound serves as a precursor for catalysts in various organic synthesis reactions.
Nanoparticle Research: It is used in the synthesis of nanoparticles, which have applications in fields such as optoelectronics and medicine.
Mechanism of Action
The mechanism by which neodymium acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the neodymium ion. This coordination alters the electronic properties of the neodymium ion, enabling it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Neodymium acetylacetonate can be compared to other metal acetylacetonates, such as:
Lanthanum Acetylacetonate: Similar in structure but with different electronic properties due to the different central metal ion.
Yttrium Acetylacetonate: Another similar compound with distinct luminescent properties.
The uniqueness of this compound lies in its specific luminescent properties and its ability to form stable coordination complexes with a variety of ligands .
Properties
Molecular Formula |
C15H24NdO6 |
|---|---|
Molecular Weight |
444.59 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;neodymium |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
RYDWICWJLUJNOP-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Nd] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


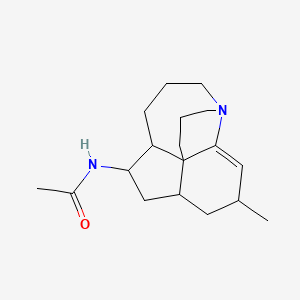
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
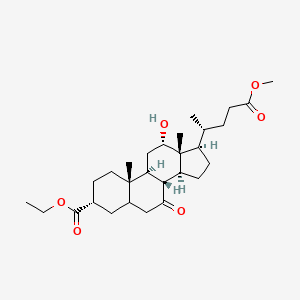
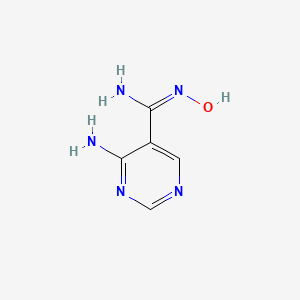
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

